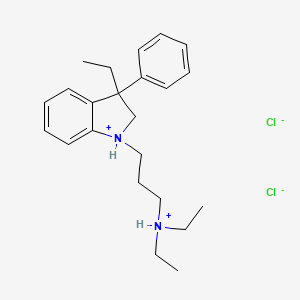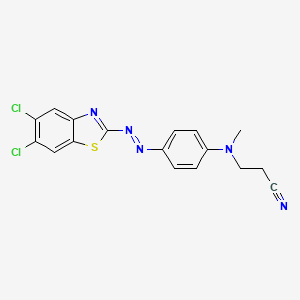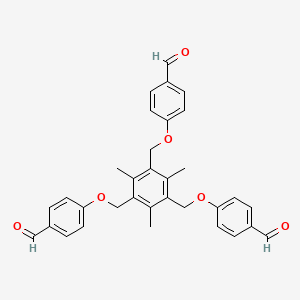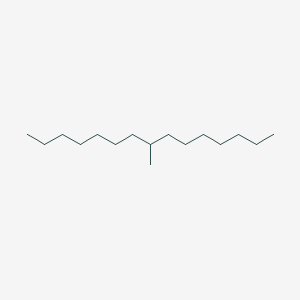
8-Methylpentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylpentadecane is an organic compound with the molecular formula C16H34 . It is a branched alkane, specifically a methyl-substituted pentadecane. This compound is characterized by a long hydrocarbon chain with a methyl group attached to the eighth carbon atom. It is a colorless, odorless liquid at room temperature and is primarily used in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylpentadecane can be achieved through various methods, including:
Alkylation of Pentadecane:
Hydrogenation of Alkenes: Starting from 8-Methylpentadecene, hydrogenation can be performed using a catalyst like palladium on carbon under hydrogen gas to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves:
Catalytic Cracking: This process breaks down larger hydrocarbons into smaller ones, including branched alkanes like this compound.
Fractional Distillation: This method separates hydrocarbons based on their boiling points, allowing for the isolation of this compound from a mixture of hydrocarbons.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylpentadecane undergoes several types of chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions under specific conditions.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens and UV light, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
8-Methylpentadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Methylpentadecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to integrate into lipid bilayers, potentially influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentadecane: A straight-chain alkane with the same molecular formula but without the methyl substitution.
2-Methylpentadecane: Another methyl-substituted pentadecane with the methyl group attached to the second carbon atom.
Hexadecane: A straight-chain alkane with one additional carbon atom.
Uniqueness
8-Methylpentadecane is unique due to its specific branching at the eighth carbon atom, which can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This branching can also affect its interactions in biological systems and its applications in various fields.
Eigenschaften
CAS-Nummer |
22306-28-1 |
|---|---|
Molekularformel |
C16H34 |
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
8-methylpentadecane |
InChI |
InChI=1S/C16H34/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
OUKHTAOLUYDJTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


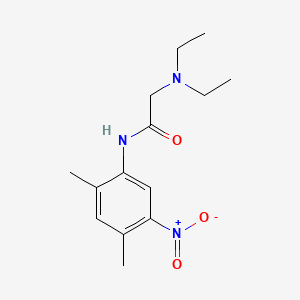
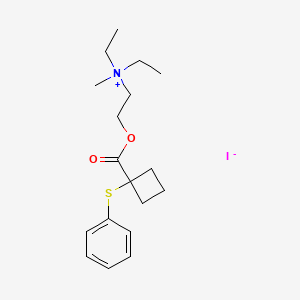
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

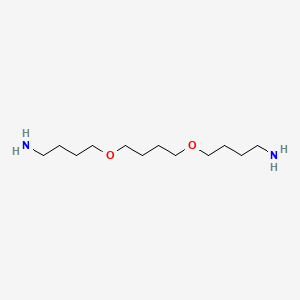
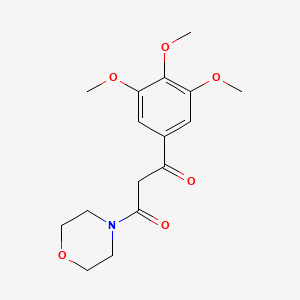

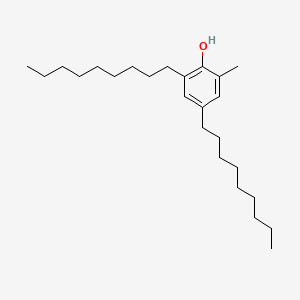
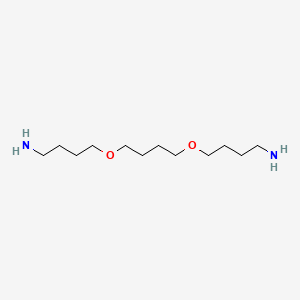
![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
